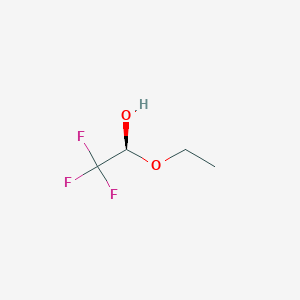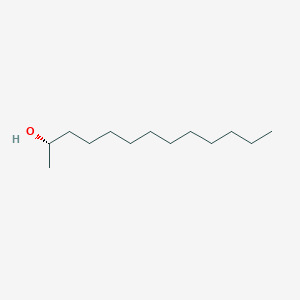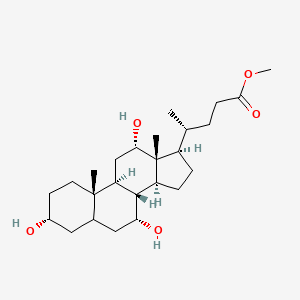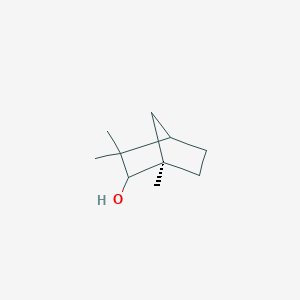
(+)-fenchyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Fenchyl alcohol: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of fennel and lavender. It is known for its pleasant pine-like aroma and is used in perfumery and flavoring. The compound has a chiral center, making it optically active, and the (+)-enantiomer is the one most commonly found in nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing (+)-fenchyl alcohol is the reduction of fenchone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol.
Hydroboration-Oxidation of Fenchene: Another method involves the hydroboration-oxidation of fenchene. This two-step process first adds borane to the double bond of fenchene, followed by oxidation with hydrogen peroxide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes like distillation and crystallization. Synthetic methods are also employed, particularly when large quantities are required.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (+)-Fenchyl alcohol can be oxidized to fenchone using oxidizing agents like chromic acid or potassium permanganate.
Esterification: It reacts with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters, which are useful in perfumery.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate).
Esterification: Carboxylic acids or acid anhydrides with acid catalysts like sulfuric acid.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Fenchone.
Esterification: Fenchyl esters.
Substitution: Fenchyl halides.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential use in pest control due to its insecticidal properties.
Medicine:
- Explored for its anti-inflammatory and analgesic effects.
- Potential applications in aromatherapy for its calming and soothing properties.
Industry:
- Widely used in the fragrance and flavor industry.
- Utilized in the production of cosmetics and personal care products.
Mécanisme D'action
Molecular Targets and Pathways: (+)-Fenchyl alcohol exerts its effects primarily through interactions with cell membranes and proteins. Its antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparaison Avec Des Composés Similaires
(-)-Fenchyl alcohol: The enantiomer of (+)-fenchyl alcohol, with similar chemical properties but different optical activity.
Borneol: Another monoterpenoid alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its pleasant aroma and versatile applications in various industries make it a valuable compound.
Propriétés
IUPAC Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-SFVIPPHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
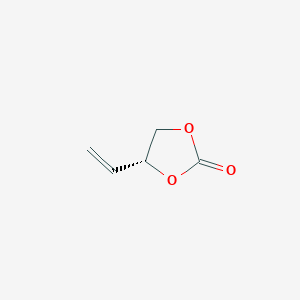
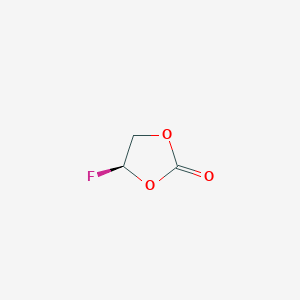
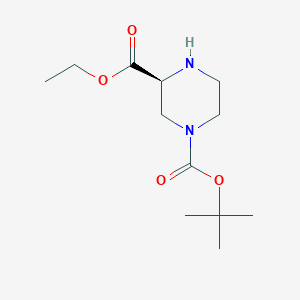
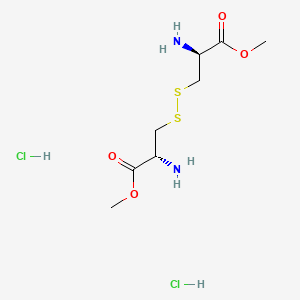
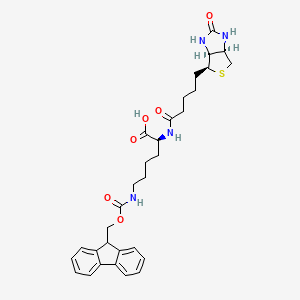
![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)
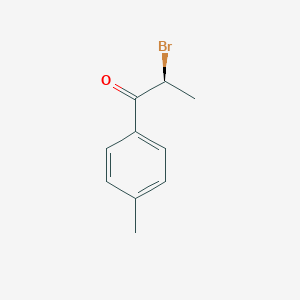
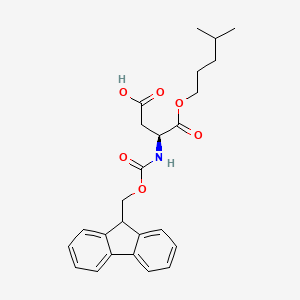
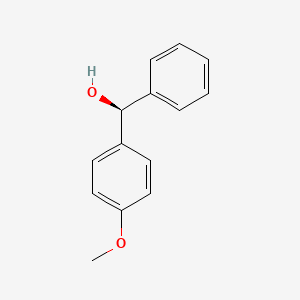
![methylsulfanyl-[(S)-methylsulfinyl]methane](/img/structure/B8254149.png)
